molecular formula C15H11ClN2O2S B11361677 N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11361677
M. Wt: 318.8 g/mol
InChI Key: AKSBXXCIXNLLNK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorinated phenyl ring, a thiophene moiety, and an oxazole ring, making it a versatile molecule for chemical modifications and biological studies.

Properties

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H11ClN2O2S/c1-9-4-5-10(16)7-11(9)17-15(19)12-8-13(20-18-12)14-3-2-6-21-14/h2-8H,1H3,(H,17,19)

InChI Key

AKSBXXCIXNLLNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with thiourea to form the oxazole ring.

    Substitution Reactions: The thiophene ring can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated oxazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole intermediate with 5-chloro-2-methylaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Halogenated derivatives of the phenyl and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The presence of the oxazole ring, in particular, is known to impart biological activity, which could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the oxazole ring can interact with the active site of enzymes, inhibiting their function. The chlorinated phenyl ring and thiophene moiety can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(5-chloro-2-methylphenyl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(5-chloro-2-methylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is unique due to the combination of the thiophene ring and the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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